

TH-Z835: A Technical Guide to Solubility and Stability in DMSO

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Compound of Interest

Compound Name: TH-Z835

Cat. No.: B15139591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of **TH-Z835**, a potent and mutant-selective KRAS(G12D) inhibitor, in dimethyl sulfoxide (DMSO). The following sections detail quantitative data, experimental protocols for solubility and stability assessment, and the relevant biological pathway of the compound.

Executive Summary

TH-Z835 is a small molecule inhibitor targeting the G12D mutant of KRAS, a critical oncogene in several cancers.^{[1][2][3][4]} For in vitro and cellular assays, **TH-Z835** is commonly dissolved in DMSO. Understanding its solubility and stability in this solvent is paramount for accurate and reproducible experimental results. This document outlines the known parameters of **TH-Z835**'s behavior in DMSO and provides standardized protocols for its characterization.

TH-Z835 Properties

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₈ N ₆ O	[1]
Molecular Weight	498.675 g/mol	[1]
Target	KRAS(G12D)	[1]
IC50	1.6 µM	[1][2][3][4]

Solubility in DMSO

TH-Z835 exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for biological experiments.

Parameter	Value	Source
Solubility in DMSO	10 mM	[1] [5]

Stability and Storage in DMSO

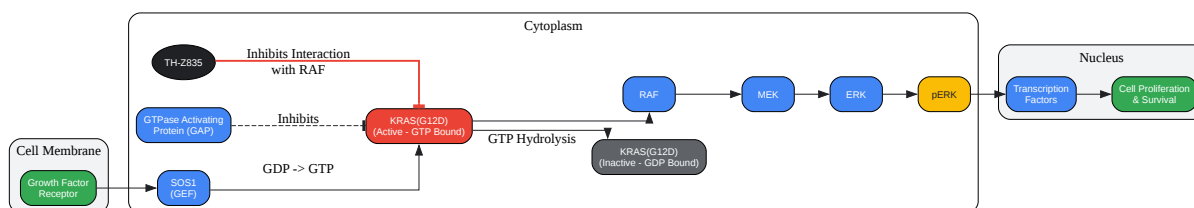
Proper storage of **TH-Z835** stock solutions in DMSO is crucial to maintain its integrity and activity. The stability is dependent on storage temperature and duration.

Storage Temperature	Duration	Source
4°C	2 weeks	[6]
-20°C	1 month	[3]
-20°C	6 months	[5]
-80°C	6 months	[3] [6]
-80°C	1 year	[4]

It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Biological Context: TH-Z835 Signaling Pathway

TH-Z835 selectively inhibits the KRAS(G12D) mutant, thereby disrupting its interaction with downstream effectors such as CRAF.[\[1\]](#)[\[5\]](#) This leads to the downregulation of the MAPK signaling cascade, evidenced by a reduction in the phosphorylation of ERK (pERK).[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The pathway is illustrated below.



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Figure 1. TH-Z835 mechanism of action on the KRAS(G12D) signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of small molecules like **TH-Z835** in DMSO. These should be adapted based on specific laboratory equipment and capabilities.

Kinetic Solubility Assay

This assay determines the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.

Methodology:

- **Preparation of Stock Solution:** Prepare a high-concentration stock solution of **TH-Z835** in 100% DMSO (e.g., 10 mM).
- **Serial Dilution:** Serially dilute the **TH-Z835** stock solution in DMSO.
- **Addition to Aqueous Buffer:** Add a small aliquot of each DMSO dilution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a microplate. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.

- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.
- Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
- Quantification (Optional): Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Collect the supernatant and quantify the concentration of dissolved **TH-Z835** using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound in a saturated solution.

Methodology:

- Addition of Solid Compound: Add an excess amount of solid **TH-Z835** to a buffered aqueous solution.
- Equilibration: Shake the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation of Solid: Separate the undissolved solid from the solution by filtration or centrifugation.
- Quantification: Dilute the resulting saturated solution and quantify the concentration of **TH-Z835** using a validated analytical method such as HPLC or LC-MS/MS.

Stability Assay in DMSO

This protocol assesses the chemical stability of **TH-Z835** in a DMSO stock solution over time under different storage conditions.

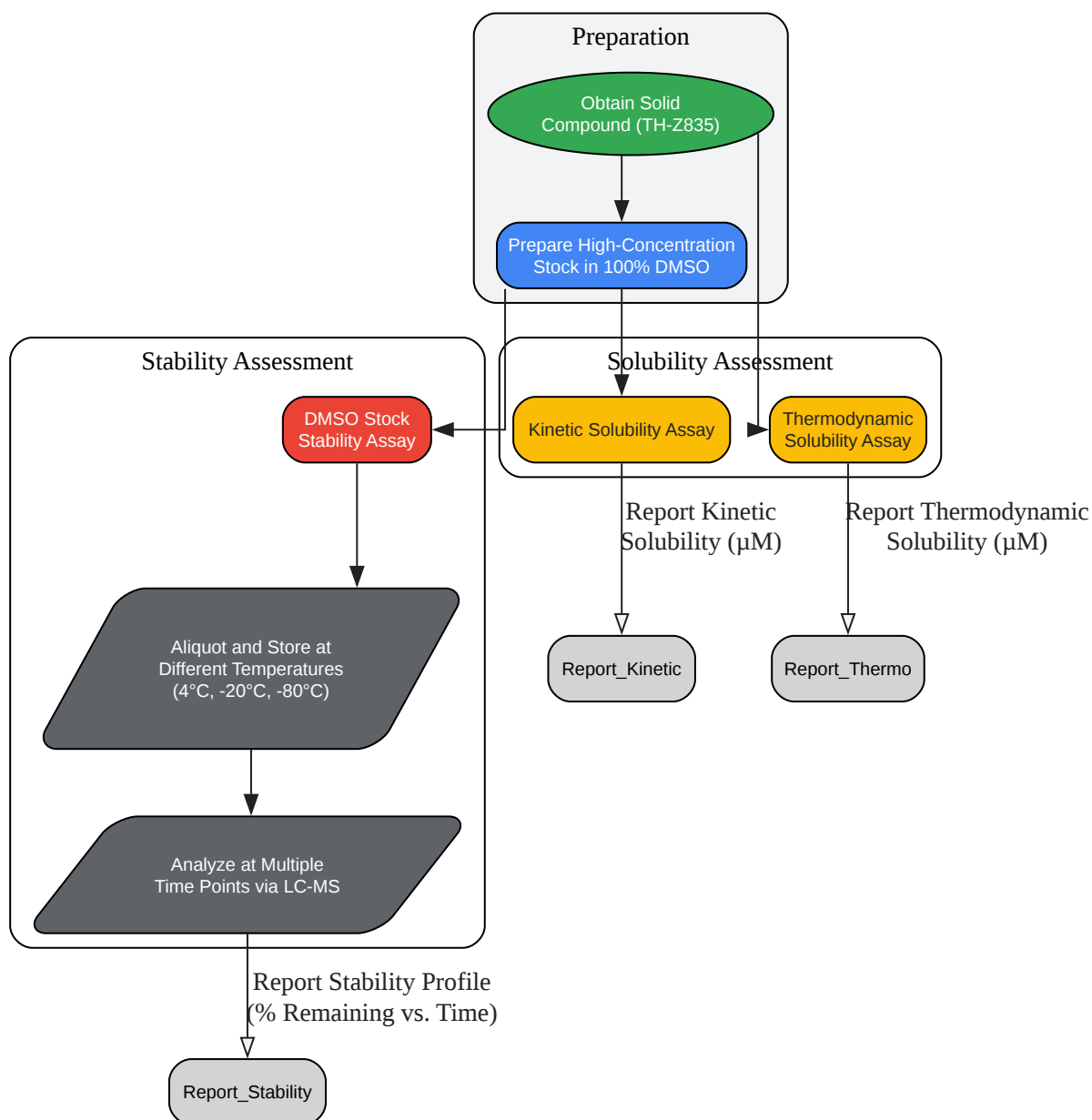
Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **TH-Z835** in DMSO at a known concentration (e.g., 10 mM).

- Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under the desired conditions (e.g., 4°C, -20°C, -80°C).
- Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 weeks), retrieve a vial from each storage condition.
- Sample Preparation: Dilute the sample to a suitable concentration for analysis.
- LC-MS Analysis: Analyze the sample using a validated LC-MS method to determine the concentration of the parent compound. The stability is often expressed as the percentage of the initial concentration remaining at each time point.
- Data Analysis: Plot the percentage of **TH-Z835** remaining versus time for each storage condition to determine its stability profile.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the assessment of a compound's solubility and stability.



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Figure 2. General workflow for assessing the solubility and stability of **TH-Z835**.

Conclusion

TH-Z835 demonstrates favorable solubility and stability characteristics in DMSO, making it a reliable tool for in vitro cancer research. Adherence to proper storage conditions and the use of validated experimental protocols for solubility and stability assessment are essential for generating high-quality, reproducible data in drug discovery and development programs.

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- To cite this document: BenchChem. [TH-Z835: A Technical Guide to Solubility and Stability in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139591#th-z835-solubility-and-stability-in-dmsol]

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